molecular formula C17H16N2O2 B12718002 Propionic acid, 2-(p-(2H-indazol-2-yl)phenyl)-2-methyl- CAS No. 81265-70-5

Propionic acid, 2-(p-(2H-indazol-2-yl)phenyl)-2-methyl-

Cat. No.: B12718002
CAS No.: 81265-70-5
M. Wt: 280.32 g/mol
InChI Key: QMPDHRCWFVSVRW-UHFFFAOYSA-N
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Description

Propionic acid, 2-(p-(2H-indazol-2-yl)phenyl)-2-methyl- is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indazole derivatives, including Propionic acid, 2-(p-(2H-indazol-2-yl)phenyl)-2-methyl-, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds. One common method is the Cu(OAc)2-catalyzed synthesis, which employs oxygen as the terminal oxidant. This method involves the formation of N–H ketimine species followed by Cu(OAc)2-catalyzed reaction to form the N–N bond in DMSO under an O2 atmosphere .

Industrial Production Methods

Industrial production methods for indazole derivatives typically focus on optimizing yields and minimizing byproducts. Metal-catalyzed synthesis generally produces good to excellent yields with minimal formation of byproducts. The use of catalysts such as Cu(OAc)2 and Ag, as well as solvent-free conditions, are common strategies to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 2-(p-(2H-indazol-2-yl)phenyl)-2-methyl- undergoes various types of chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents like hydrogen, and various catalysts such as Cu(OAc)2 and Ag. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Propionic acid, 2-(p-(2H-indazol-2-yl)phenyl)-2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Propionic acid, 2-(p-(2H-indazol-2-yl)phenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to act on various biological targets, including enzymes and receptors, to exert their effects. The exact molecular targets and pathways involved in the action of this compound are still under investigation .

Properties

CAS No.

81265-70-5

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-(4-indazol-2-ylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C17H16N2O2/c1-17(2,16(20)21)13-7-9-14(10-8-13)19-11-12-5-3-4-6-15(12)18-19/h3-11H,1-2H3,(H,20,21)

InChI Key

QMPDHRCWFVSVRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)O

Origin of Product

United States

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